molecular formula C7H4Cl2F3N B1369865 2-(Chloromethyl)-3-(trifluoromethyl)pyridine CAS No. 215867-86-0

2-(Chloromethyl)-3-(trifluoromethyl)pyridine

Cat. No.: B1369865
CAS No.: 215867-86-0
M. Wt: 230.01 g/mol
InChI Key: QROUDJNVFAPUNJ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3-(trifluoromethyl)pyridine is a heterocyclic organic compound that features both a chloromethyl and a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-3-(trifluoromethyl)pyridine typically involves the chloromethylation of 3-(trifluoromethyl)pyridine. This can be achieved through a radical chloromethylation reaction using formaldehyde and hydrochloric acid in the presence of a radical initiator . Another method involves the direct trifluoromethylation of 2-chloromethylpyridine using trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)-3-(trifluoromethyl)pyridine is unique due to the presence of both chloromethyl and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

215867-86-0

Molecular Formula

C7H4Cl2F3N

Molecular Weight

230.01 g/mol

IUPAC Name

2-(dichloromethyl)-3-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H4Cl2F3N/c8-6(9)5-4(7(10,11)12)2-1-3-13-5/h1-3,6H

InChI Key

QROUDJNVFAPUNJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)CCl)C(F)(F)F

Canonical SMILES

C1=CC(=C(N=C1)C(Cl)Cl)C(F)(F)F

Pictograms

Corrosive; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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